molecular formula C11H15NO B009838 4-(3-Hydroxyphenyl)piperidine CAS No. 110878-71-2

4-(3-Hydroxyphenyl)piperidine

Cat. No.: B009838
CAS No.: 110878-71-2
M. Wt: 177.24 g/mol
InChI Key: FINLIMGQGJZNRN-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a hydroxyphenyl group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the context of opioid receptor interactions .

Biochemical Analysis

Biochemical Properties

4-(3-Hydroxyphenyl)piperidine interacts with opioid receptors, specifically the δ-opioid receptor . It binds to the receptor but does not activate it, acting as a competitive antagonist . This means it competes with other molecules for the binding site, preventing them from activating the receptor.

Cellular Effects

The primary cellular effect of this compound is its interaction with opioid receptors. By acting as an antagonist, it can influence cell function by blocking the activation of these receptors

Molecular Mechanism

The molecular mechanism of this compound involves binding to the δ-opioid receptor without activating it This prevents other molecules from activating the receptor, effectively blocking the receptor’s normal function

Dosage Effects in Animal Models

Information on the effects of different dosages of this compound in animal models is currently limited. It is known that the compound acts as an opioid receptor antagonist , which suggests that its effects would likely vary with dosage, potentially including threshold effects or toxic effects at high doses.

Metabolic Pathways

It is known that the compound is an analog of piperidine , suggesting that it may be involved in similar metabolic pathways

Transport and Distribution

Given its role as an opioid receptor antagonist, it is likely that it interacts with transporters or binding proteins associated with these receptors

Subcellular Localization

As an opioid receptor antagonist, it is likely to be found in locations where these receptors are present

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxyphenyl)piperidine typically involves the reaction of 3-hydroxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxy group, followed by nucleophilic addition of the piperidine ring to the aldehyde group. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of intermediate compounds or the use of continuous flow reactors to optimize yield and purity. The choice of catalysts and reaction conditions can vary depending on the desired scale and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxyphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-(3-Hydroxyphenyl)piperidine is unique due to its specific substitution pattern, which confers distinct pharmacological properties, particularly its role as an opioid receptor antagonist. This makes it a valuable compound for research in pain management and addiction therapy .

Properties

IUPAC Name

3-piperidin-4-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-3,8-9,12-13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINLIMGQGJZNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442024
Record name 4-(3-Hydroxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110878-71-2
Record name 4-(3-Hydroxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Hydroxyphenyl)piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-(3-(1-Methylethoxy)phenyl)-1-piperidine-carboxylic acid phenyl ester (Preparation 46, 1.7 g, 5.01 mmol) was heated under reflux in 47% aqueous hydrobromic acid:glacial acetic acid (1:1, 20 ml) for 16 h. The solution was allowed to cool to room temperature and water (10 ml) was added. The solution was extracted with methyl tert-butyl ether (3×10 ml) to remove phenol as a by-product. The pH was adjusted to 10.3-10.5 with 15% w:v aqueous sodium hydroxide solution and the reaction mixture was left at room temperature for 2 h to precipitate the product. After cooling to 0° C. the precipitate was filtered and washed with cold water (5 ml) to give the title compound as a solid (380 mg, 43%).
Name
4-(3-(1-Methylethoxy)phenyl)-1-piperidine-carboxylic acid phenyl ester
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
43%

Synthesis routes and methods II

Procedure details

4-(3-Methoxy-phenyl)-piperidine (1.7 g) was dissolved in 48-% HBr (60 ml) and stirred at 120° C. under an Argon-atmosphere for 3 h. The excess of HBr was then evaporated and absolute ethanol added and evaporated. This procedure was repeated several times to yield dry crystals of 3-piperidin-4-yl-phenol×HBr (2.3 g). MS m/z (relative intensity, 70 eV) 177 (M+, bp), 176 (23), 91 (14), 57 (44), 56 (60).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: How do 4-(3-hydroxyphenyl)piperidine derivatives interact with opioid receptors?

A1: These compounds bind to opioid receptors, which are G protein-coupled receptors primarily found in the central and peripheral nervous systems. This binding interaction, often characterized by the 3-hydroxyphenyl group adopting an equatorial orientation relative to the piperidine ring, can either activate the receptor (agonist) or block its activation by other ligands (antagonist) [, , ].

Q2: What are the downstream effects of opioid receptor modulation by these compounds?

A2: Depending on the specific receptor subtype targeted (mu, delta, kappa), these compounds can elicit diverse pharmacological effects, including analgesia, modulation of gastrointestinal motility, and potential impact on mood and feeding behaviors [, , , , ].

Q3: What is the core molecular structure of this compound?

A3: The core structure consists of a piperidine ring substituted at the 4-position with a 3-hydroxyphenyl group. Variations in substituents on the nitrogen atom and other positions on the piperidine ring give rise to a diverse range of analogues with varying pharmacological properties [, , , ].

Q4: How has computational chemistry been employed in the study of this compound derivatives?

A4: Computational techniques, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, have been instrumental in understanding the bioactive conformation of these compounds, predicting their binding affinities for opioid receptors, and guiding the design of novel analogs with improved pharmacological profiles [, , ].

Q5: What are the key structural features influencing the affinity and selectivity of these compounds for opioid receptors?

A5: Research has identified several key structural determinants:

  • Stereochemistry: The trans configuration of the 3,4-dimethyl substituents on the piperidine ring is often favored for antagonist activity [, , ].
  • N-Substituent: The size, shape, and chemical properties of the substituent on the piperidine nitrogen significantly influence receptor subtype selectivity and potency [, , , ].
  • 3-Hydroxyphenyl Group: Maintaining this group in an equatorial orientation relative to the piperidine ring appears crucial for antagonist activity [, ].

Q6: How does the presence or absence of the 3,4-dimethyl groups on the piperidine ring impact opioid receptor binding?

A6: While the trans-3,4-dimethyl configuration often contributes to antagonist potency, studies show that removing these methyl groups can, in certain cases, enhance selectivity for specific opioid receptor subtypes without significant loss in binding affinity [, , ].

Q7: What formulation strategies have been explored to improve the bioavailability of this compound derivatives?

A7: While specific formulation strategies are not extensively discussed in the provided research, the development of peripherally selective antagonists like LY246736 (alvimopan) suggests successful optimization for oral bioavailability and targeted tissue distribution [, ].

Q8: How does altering the N-substituent in this compound derivatives impact their pharmacokinetic properties?

A8: Modifying the N-substituent can significantly influence a compound's lipophilicity, metabolic stability, and ability to cross biological barriers, ultimately affecting its absorption, distribution, metabolism, and excretion (ADME) profile [, ]. For example, increasing lipophilicity can lead to greater peripheral selectivity by limiting brain penetration [].

Q9: Have any this compound derivatives demonstrated long-acting opioid receptor antagonism in vivo?

A9: Yes, compounds like norbinaltorphimine (norBNI) and JDTic, despite binding non-covalently to the kappa opioid receptor, exhibit a remarkably prolonged duration of action, likely due to their ability to disrupt receptor signaling pathways beyond simply occupying the binding site [, ].

Q10: What types of in vitro assays have been employed to characterize the pharmacological activity of these compounds?

A10: Researchers have utilized various in vitro assays, including radioligand binding studies to determine receptor affinity, as well as functional assays like [35S]GTPγS binding to assess the compound's ability to activate or inhibit downstream signaling pathways [, , ].

Q11: What animal models have been used to evaluate the in vivo effects of this compound derivatives?

A11: Rodent models of obesity, pain, and gastrointestinal motility have been used to assess the efficacy of these compounds in a living system. For instance, LY255582 was shown to reduce food intake and body weight in obese rats [, , , ].

Q12: How does the concept of peripheral selectivity relate to drug delivery and targeting in the context of this compound opioid antagonists?

A12: By designing compounds that preferentially distribute to peripheral tissues and have limited access to the central nervous system, researchers aim to minimize centrally mediated side effects while achieving localized therapeutic benefits, as exemplified by alvimopan for accelerating postoperative gastrointestinal recovery [, ].

Q13: Are there other chemical classes being explored as alternatives to 4-(3-hydroxyphenyl)piperidines for targeting opioid receptors?

A13: Yes, research has explored alternative scaffolds, such as 9β-methyl-5-(3-hydroxyphenyl)morphans and 2-amino-1,1-dimethyl-7-hydroxytetralin derivatives, as potential opioid receptor antagonists with distinct structural and potentially pharmacological properties [, ].

Q14: What were some of the early milestones in the development of this compound derivatives as opioid receptor ligands?

A14: Early structure-activity relationship (SAR) studies led to the identification of nonselective opioid receptor antagonists like LY255582, which showed promising anorectic effects in animal models of obesity [, ]. This discovery paved the way for further development of this chemical class for various applications.

Q15: How has the research on this compound derivatives fostered cross-disciplinary collaboration?

A15: The pursuit of understanding these compounds has brought together researchers from diverse fields, including medicinal chemistry, pharmacology, computational chemistry, and behavioral neuroscience, highlighting the interdisciplinary nature of drug discovery and development [].

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